5-Chloro-6-nitro-2-propyl-1,3-benzoxazole

説明

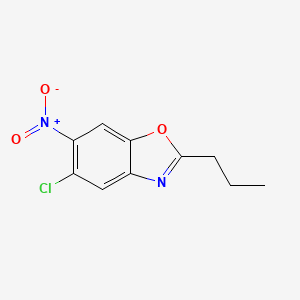

5-Chloro-6-nitro-2-propyl-1,3-benzoxazole: is a heterocyclic compound with the molecular formula C10H9ClN2O3 . It is a member of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry. The compound is characterized by the presence of a chloro group at the 5th position, a nitro group at the 6th position, and a propyl group at the 2nd position on the benzoxazole ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-nitroaniline with propionic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions, leading to the formation of the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

化学反応の分析

Types of Reactions:

Oxidation: The nitro group in 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole can undergo reduction to form the corresponding amine derivative.

Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Substitution: The propyl group can be modified through various alkylation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

- Reduction of the nitro group yields 5-chloro-6-amino-2-propyl-1,3-benzoxazole.

- Substitution of the chloro group can lead to various derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Structure and Synthesis

The molecular formula of 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole is C₁₀H₉ClN₂O₃. The compound features a chloro group at the 5th position, a nitro group at the 6th position, and a propyl group at the 2nd position on the benzoxazole ring. The synthesis typically involves cyclization reactions starting from precursors like 5-chloro-2-nitroaniline and propionic anhydride under reflux conditions in the presence of a base such as sodium acetate. This method can be optimized for industrial production using continuous flow reactors to enhance yield and purity .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) for several pathogens are shown in the table below:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 15.6 | 31.2 |

| Staphylococcus aureus | 31.2 | 62.5 |

| Bacillus subtilis | 7.8 | 15.6 |

| Salmonella Enteritidis | 31.2 | 62.5 |

These results indicate that the compound is particularly effective against Gram-positive bacteria like Bacillus subtilis, while showing moderate activity against Gram-negative strains .

Anticancer Activity

Research has also focused on the anticancer potential of derivatives of this compound. Studies have shown selective cytotoxicity towards various cancer cell lines:

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 15 |

| HepG2 (liver cancer) | 20 |

The structure–activity relationship analysis indicates that modifications to the benzoxazole moiety can enhance efficacy against specific cancer types .

Comparative Studies

When compared to similar compounds within the benzoxazole family:

- 5-Chloro-6-nitro-1,3-benzoxazole : Lacks the propyl group; this modification reduces its overall reactivity and biological activity.

- 5-Chloro-2-propyl-1,3-benzoxazole : Missing the nitro group results in diminished antimicrobial properties.

The unique combination of chloro, nitro, and propyl groups in this compound contributes to its enhanced biological profile compared to its analogs .

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial settings for the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity . Its versatility makes it a valuable compound across multiple fields.

作用機序

The mechanism of action of 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The chloro group can participate in covalent bonding with nucleophilic sites in biological molecules, further enhancing its biological activity.

類似化合物との比較

5-Chloro-6-nitro-1,3-benzoxazole: Lacks the propyl group, which may affect its reactivity and biological activity.

5-Chloro-2-propyl-1,3-benzoxazole: Lacks the nitro group, which is crucial for its antimicrobial properties.

6-Nitro-2-propyl-1,3-benzoxazole: Lacks the chloro group, which may influence its chemical reactivity.

Uniqueness: 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole is unique due to the presence of all three functional groups (chloro, nitro, and propyl) on the benzoxazole ring. This combination of groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

生物活性

5-Chloro-6-nitro-2-propyl-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article will explore the synthesis, biological activity, mechanisms of action, and comparative studies of this compound based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₀H₉ClN₂O₃. The compound features a chloro group at the 5th position, a nitro group at the 6th position, and a propyl group at the 2nd position on the benzoxazole ring.

Synthesis Methods:

The synthesis typically involves the cyclization of precursors such as 5-chloro-2-nitroaniline with propionic anhydride under reflux conditions in the presence of a base like sodium acetate. This method can be scaled up for industrial production using continuous flow reactors to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) have been determined for several pathogens:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 15.6 | 31.2 |

| Staphylococcus aureus | 31.2 | 62.5 |

| Bacillus subtilis | 7.8 | 15.6 |

| Salmonella Enteritidis | 31.2 | 62.5 |

These findings suggest that the compound is particularly effective against Gram-positive bacteria like Bacillus subtilis, while showing moderate activity against Gram-negative strains .

Anticancer Activity

In addition to its antimicrobial effects, derivatives of this compound have been investigated for their anticancer potential. Studies have shown that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic profile:

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 15 |

| HepG2 (liver cancer) | 20 |

The structure–activity relationship analysis indicates that modifications to the benzoxazole moiety can enhance efficacy against specific cancer types .

The biological activity of this compound is attributed to its ability to interact with cellular targets through various mechanisms:

- Bioreduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with DNA or proteins, leading to cell death in microbial and cancer cells.

- Covalent Bonding : The chloro group can form covalent bonds with nucleophilic sites in biological molecules, enhancing its reactivity and biological activity.

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism or replication in both bacterial and cancer cells.

Comparative Studies

When compared to similar compounds within the benzoxazole family, such as 5-Chloro-6-nitro-1,3-benzoxazole and other derivatives lacking specific functional groups, it has been observed that:

- 5-Chloro-6-nitro-1,3-benzoxazole : Lacks the propyl group; this modification reduces its overall reactivity and biological activity.

- 5-Chloro-2-propyl-1,3-benzoxazole : Missing the nitro group results in diminished antimicrobial properties.

The unique combination of chloro, nitro, and propyl groups in this compound contributes to its enhanced biological profile compared to its analogs .

特性

IUPAC Name |

5-chloro-6-nitro-2-propyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c1-2-3-10-12-7-4-6(11)8(13(14)15)5-9(7)16-10/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWXAHKMEYVCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319819 | |

| Record name | 5-chloro-6-nitro-2-propyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817802 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

861211-71-4 | |

| Record name | 5-chloro-6-nitro-2-propyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。